molecular formula C20H24N2O3S2 B4480762 1-METHANESULFONYL-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE

1-METHANESULFONYL-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4480762
M. Wt: 404.6 g/mol
InChI Key: CZQLQLOKPMAOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHANESULFONYL-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a piperidine ring substituted with a methanesulfonyl group and a phenylsulfanylmethyl group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHANESULFONYL-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenylsulfanylmethyl Group: The phenylsulfanylmethyl group is attached through a nucleophilic substitution reaction, often using a phenylsulfanylmethyl halide and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-METHANESULFONYL-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the piperidine ring using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Phenylsulfanylmethyl halides, bases like triethylamine.

Major Products Formed:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Modified piperidine derivatives.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

1-METHANESULFONYL-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of sulfonyl and sulfanyl groups with biological molecules, providing insights into enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The phenylsulfanylmethyl group can participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison: this compound is unique due to the presence of both methanesulfonyl and phenylsulfanylmethyl groups on a piperidine ring This combination imparts distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

1-methylsulfonyl-N-[4-(phenylsulfanylmethyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S2/c1-27(24,25)22-13-11-17(12-14-22)20(23)21-18-9-7-16(8-10-18)15-26-19-5-3-2-4-6-19/h2-10,17H,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQLQLOKPMAOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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